3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid
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Overview
Description
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a phenylprop-1-en-1-yl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone to form chalcone.
Hydrogenation: The chalcone is then subjected to hydrogenation to form 3-phenylprop-1-en-1-ylbenzene.
Esterification: The final step involves the esterification of 3-phenylprop-1-en-1-ylbenzene with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of cinnamyl alcohol or related alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: A parent compound with similar structural features but lacking the phenylprop-1-en-1-yl group.
Cinnamyl Alcohol: A related compound with an alcohol functional group instead of the carboxylic acid moiety.
Chalcone: An intermediate in the synthesis of 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid with a similar backbone structure.
Uniqueness
This compound is unique due to its combined structural features, which impart distinct chemical reactivity and biological activity
Properties
CAS No. |
847447-26-1 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-[2-(3-phenylprop-1-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16O2/c19-18(20)14-13-17-11-5-4-10-16(17)12-6-9-15-7-2-1-3-8-15/h1-8,10-14H,9H2,(H,19,20) |
InChI Key |
CQGFXZGUXGMAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
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